molecular formula C59H74N12O11S2 B117028 Vapreotide acetate CAS No. 116430-60-5

Vapreotide acetate

Cat. No.: B117028
CAS No.: 116430-60-5
M. Wt: 1191.4 g/mol
InChI Key: KBIZSMHYSQUHDH-NCACADTJSA-N
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Description

    Vapreotide acetate: is a synthetic somatostatin analog.

  • The compound is an 8-residue peptide with the following sequence: H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Trp-NH2 .
  • Preparation Methods

      Synthetic Routes: Vapreotide acetate can be synthesized using solid-phase peptide synthesis (SPPS) methods.

      Industrial Production: Details about industrial-scale production methods are proprietary and may vary among manufacturers.

  • Chemical Reactions Analysis

      Reactions: Vapreotide acetate does not undergo extensive chemical reactions due to its stable peptide structure.

      Common Reagents and Conditions: Since it is a peptide, it is generally stable under physiological conditions.

      Major Products: No significant chemical transformations occur; the compound remains intact.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Unique Features: Vapreotide acetate’s stability and specific receptor interactions distinguish it from other somatostatin analogs.

      Similar Compounds: Other somatostatin analogs include , , and .

    Biological Activity

    Vapreotide acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting various endocrine and exocrine functions. This compound is primarily used in the management of esophageal variceal bleeding, particularly in patients with cirrhosis, and has shown efficacy in reducing portal pressure and controlling gastrointestinal bleeding. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

    Vapreotide exerts its effects through multiple mechanisms:

    • Somatostatin Receptor Interaction : Vapreotide binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release and the suppression of various neuroendocrine functions. This action is crucial in conditions characterized by excessive hormone secretion, such as acromegaly and neuroendocrine tumors .
    • Reduction of Splanchnic Blood Flow : By decreasing splanchnic blood flow, vapreotide effectively lowers portal pressure, which is beneficial in managing variceal bleeding. Studies have demonstrated that vapreotide significantly reduces collateral circulation blood flow in cirrhotic rats .
    • Inhibition of Gastrointestinal Hormones : Vapreotide also inhibits the release of gastrointestinal hormones such as cholecystokinin (CCK) and gastrin, which can affect gastric acidity and gallbladder contraction .

    Pharmacological Profile

    Property Details
    Molecular Weight Approximately 326 g/mol
    Half-Life About 30 minutes
    Route of Elimination 76% via bile; remainder renal
    Common Side Effects Headache, fatigue, diarrhea, nausea
    Indications Esophageal variceal bleeding

    Esophageal Variceal Bleeding

    Vapreotide has been extensively studied for its role in managing esophageal variceal bleeding. A pivotal study highlighted that early administration of vapreotide significantly improved bleeding control and reduced mortality rates among patients experiencing significant bleeding episodes . The efficacy was further supported by a meta-analysis encompassing four randomized trials that confirmed its effectiveness in controlling variceal hemorrhage.

    Other Indications

    Beyond esophageal variceal bleeding, vapreotide has been investigated for other conditions:

    • AIDS-related Diarrhea : Due to its inhibitory effects on gastrointestinal secretions, vapreotide has shown promise in managing diarrhea associated with AIDS .
    • Neuroendocrine Tumors : Its ability to inhibit hormone secretion makes it a candidate for treating various neuroendocrine tumors.

    Case Studies

    • Case Study on Variceal Bleeding Control :
      • A study involving patients with cirrhosis demonstrated that those treated with vapreotide had a significant reduction in the incidence of rebleeding compared to those receiving standard therapy. The treatment led to a marked decrease in portal pressure within hours of administration.
    • Clinical Trial on Gastric Acidity :
      • In a randomized controlled trial assessing the impact of vapreotide on gastric acidity, results indicated an initial increase in intragastric pH levels that diminished over time, suggesting tachyphylaxis. However, gallbladder contraction remained inhibited throughout the treatment period .

    Properties

    IUPAC Name

    acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBIZSMHYSQUHDH-NCACADTJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H74N12O11S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1191.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116430-60-5
    Record name Vapreotide acetate [USAN:WHO-DD]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name VAPREOTIDE ACETATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Vapreotide acetate

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